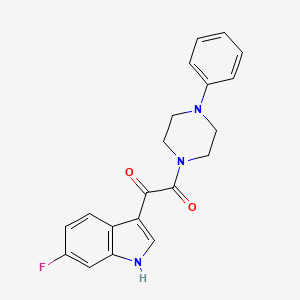![molecular formula C20H17F2N3O2 B6643408 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the indole-based compounds and has been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is not fully understood. However, it has been found to act as an inhibitor of various enzymes and receptors in the body, including cyclooxygenase-2, nitric oxide synthase, and the dopamine transporter. It has also been found to modulate the activity of various signaling pathways in the body, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which may contribute to its anti-inflammatory and antioxidant effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its biological activities are well documented. Another advantage is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Another limitation is that it may have off-target effects, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound. Finally, the potential use of this compound as a therapeutic agent in cancer treatment should be further explored.
Synthesemethoden
The synthesis of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been reported in several studies. The most common method involves the reaction of 6-fluoroindole-3-carboxaldehyde with 4-(4-fluorophenyl)piperazine in the presence of an acid catalyst. The resulting product is then treated with ethyl acetoacetate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been extensively studied for its potential use in scientific research. It has been found to have various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-13-1-4-15(5-2-13)24-7-9-25(10-8-24)20(27)19(26)17-12-23-18-11-14(22)3-6-16(17)18/h1-6,11-12,23H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPMKOCTONXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643332.png)


![1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643395.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)
